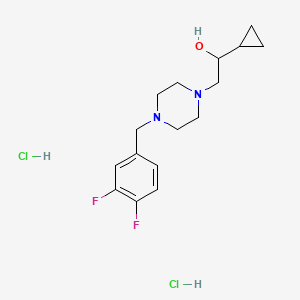

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

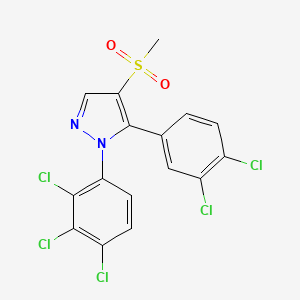

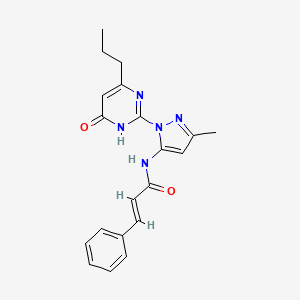

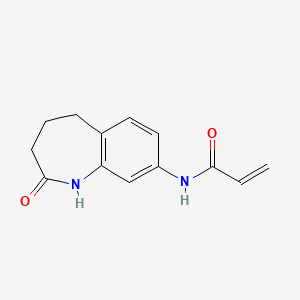

- Chemical Structure : ![1-Cyclopropyl-2-(4-(3-chlorophenyl)piperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Molecular Structure Analysis

The molecular structure consists of a cyclopropyl group, a triazolo-pyridinone ring, and a piperazine moiety. The chlorophenyl substituent enhances its pharmacological properties. Refer to the provided chemical structure for visual representation .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antibacterial Activity

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride exhibits antimicrobial properties. Researchers have synthesized hybrid molecules combining this compound with thiazolidinedione (TZD) moieties. These hybrids were designed to enhance the antimicrobial activity of norfloxacin, a quinolone antibiotic. The goal was to create compounds with a novel binding mode to DNA gyrase, allowing for more potent antibacterial effects. Additionally, the thiazolidinedione moiety contributes to anti-pathogenicity by preventing biofilm formation .

Anti-Biofilm Properties

Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. The same hybrid compounds mentioned earlier also demonstrated anti-biofilm activity against Gram-positive strains. By inhibiting biofilm formation, these derivatives could potentially enhance treatment efficacy .

Fungicidal Activity

While the primary focus has been on antibacterial properties, some derivatives of this compound have shown fungicidal activity. For instance, compound 9a and 9d displayed fungicidal effects against certain Candida strains. However, it’s essential to note that not all derivatives exhibit antifungal activity .

Inhibition of Cell Migration and Invasion

In cancer research, compound 8d (a related derivative) inhibited the migration and invasion of A549 lung cancer cells. This finding suggests potential applications in cancer therapy .

Bactericidal Effects Against Gram-Negative Species

Derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative bacteria than those with benzenesulfonyl moieties. This finding highlights the compound’s potential in combating Gram-negative infections .

Mechanism of Action

Target of Action

A similar compound was found to inhibit pak4 , a protein kinase involved in various cellular processes.

Mode of Action

It is suggested that similar compounds may interact with the hydrophobic cavity of the p-loop pocket of their target proteins .

Result of Action

Similar compounds have been shown to inhibit cell migration and invasion in a549 cells .

properties

IUPAC Name |

1-cyclopropyl-2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O.2ClH/c17-14-4-1-12(9-15(14)18)10-19-5-7-20(8-6-19)11-16(21)13-2-3-13;;/h1,4,9,13,16,21H,2-3,5-8,10-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIRYCGBLIGVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC3=CC(=C(C=C3)F)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)

![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)

![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)

![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)

![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)